molecular formula C12H10BrNO2 B2665340 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one CAS No. 1863035-95-3

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2665340
CAS No.: 1863035-95-3
M. Wt: 280.121
InChI Key: XEMMGEPBZSXFQD-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a methoxyphenyl group, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridinone derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)pyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.

    3-Iodo-1-(4-methoxyphenyl)pyridin-2(1H)-one: Contains an iodine atom, which can affect its reactivity and use in coupling reactions.

Uniqueness

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

3-bromo-1-(4-methoxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMGEPBZSXFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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